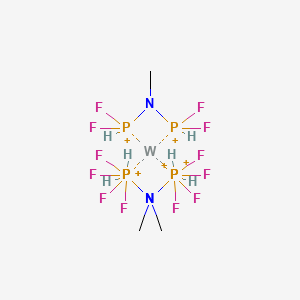
Tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P')-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- is a complex organometallic compound with the molecular formula C₃H₉F₁₂N₃P₆W and a molecular weight of 684.79 g/mol . This compound is notable for its unique structure, which includes tungsten coordinated with three methylimidodiphosphorus tetrafluoride ligands. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- involves the reaction of tungsten hexafluoride (WF₆) with methylimidodiphosphorus tetrafluoride under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis typically involves the use of high-purity reagents and precise control of reaction parameters to ensure the formation of the desired product.
Chemical Reactions Analysis
Tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the tungsten center to lower oxidation states, typically using reducing agents like hydrogen or metal hydrides.
Common reagents and conditions used in these reactions include high-purity solvents, inert atmospheres, and controlled temperatures to ensure the desired reaction pathways and products.
Scientific Research Applications
Tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- has several scientific research applications, including:
Mechanism of Action
The mechanism by which tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- exerts its effects involves the interaction of the tungsten center with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various catalytic processes . The specific pathways involved depend on the nature of the reaction and the substrates involved.
Comparison with Similar Compounds
Tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- can be compared with other tungsten compounds, such as tungsten tetrafluoride (WF₄) and tungsten hexafluoride (WF₆). While all these compounds contain tungsten, their chemical properties and applications differ significantly:
Tungsten tetrafluoride (WF₄): This compound is used in chemical vapor deposition processes and has a polymeric structure.
Tungsten hexafluoride (WF₆): Known for its use in the semiconductor industry, WF₆ is a volatile compound used in the deposition of tungsten films.
The uniqueness of tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- lies in its specific ligand coordination, which imparts distinct electronic and steric properties, making it suitable for specialized applications in catalysis and materials science .
Properties
CAS No. |
63371-85-7 |
|---|---|
Molecular Formula |
C3H15F12N3P6W+6 |
Molecular Weight |
690.84 g/mol |
IUPAC Name |
[difluorophosphaniumyl(methyl)amino]-difluorophosphanium;tungsten |
InChI |
InChI=1S/3CH3F4NP2.W/c3*1-6(7(2)3)8(4)5;/h3*1H3;/p+6 |
InChI Key |
GJJRJZCMHLUMTA-UHFFFAOYSA-T |
Canonical SMILES |
CN([PH+](F)F)[PH+](F)F.CN([PH+](F)F)[PH+](F)F.CN([PH+](F)F)[PH+](F)F.[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















